molecular formula C16H15N3OS B10805595 2-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)phenol

2-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)phenol

Cat. No.: B10805595
M. Wt: 297.4 g/mol
InChI Key: WKWNQWQBHNZABY-UHFFFAOYSA-N
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Description

WAY-352835 is a tyrosine kinase inhibitor, a class of compounds that play a crucial role in the regulation of various cellular processes. Tyrosine kinases are enzymes that transfer a phosphate group from adenosine triphosphate to a protein in a cell, which can activate or deactivate the protein, thus influencing cell signaling pathways. WAY-352835 has been studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases where tyrosine kinase activity is dysregulated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-352835 involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

    Functional group modifications: Various functional groups are introduced or modified to achieve the desired biological activity. This can involve reactions such as halogenation, alkylation, and acylation.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of WAY-352835 would be scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

WAY-352835 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a tyrosine kinase inhibitor, it serves as a valuable tool for studying kinase signaling pathways and developing new synthetic methodologies.

    Biology: It is used to investigate the role of tyrosine kinases in cellular processes such as growth, differentiation, and apoptosis.

    Medicine: WAY-352835 has shown promise in preclinical studies for the treatment of cancers, particularly those driven by aberrant tyrosine kinase activity. It is also being explored for its potential in treating other diseases such as inflammatory disorders and neurodegenerative conditions.

    Industry: The compound’s ability to modulate kinase activity makes it a potential candidate for the development of new therapeutic agents and diagnostic tools.

Mechanism of Action

WAY-352835 exerts its effects by inhibiting the activity of specific tyrosine kinases. It binds to the adenosine triphosphate-binding site of the kinase, preventing the transfer of phosphate groups to target proteins. This inhibition disrupts downstream signaling pathways that are essential for cell proliferation, survival, and migration. The molecular targets of WAY-352835 include various receptor and non-receptor tyrosine kinases involved in oncogenic signaling .

Comparison with Similar Compounds

WAY-352835 can be compared to other tyrosine kinase inhibitors such as imatinib, erlotinib, and gefitinib. While these compounds share a common mechanism of action, WAY-352835 is unique in its selectivity and potency against specific kinases. This selectivity can result in a different therapeutic profile and potentially fewer side effects.

List of Similar Compounds

    Imatinib: Used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors.

    Erlotinib: Used for the treatment of non-small cell lung cancer and pancreatic cancer.

    Gefitinib: Used in the treatment of non-small cell lung cancer.

WAY-352835’s unique structure and selectivity profile make it a valuable addition to the arsenal of tyrosine kinase inhibitors, offering potential advantages in terms of efficacy and safety for certain therapeutic applications.

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)phenol

InChI

InChI=1S/C16H15N3OS/c20-12-7-3-2-6-11(12)19-15-14-10-5-1-4-8-13(10)21-16(14)18-9-17-15/h2-3,6-7,9,20H,1,4-5,8H2,(H,17,18,19)

InChI Key

WKWNQWQBHNZABY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=CC=C4O

Origin of Product

United States

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